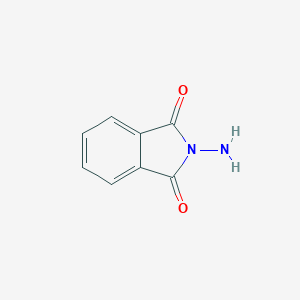

N-aminophthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSILMCDYDAKOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172061 | |

| Record name | N-aminophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Aminophthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20867 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1875-48-5 | |

| Record name | N-Aminophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1875-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Aminophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-aminophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-aminophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-aminophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-Aminophthalimide Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-aminophthalimide derivatives, a class of compounds recognized for their significant and diverse biological activities. The phthalimide core is a privileged scaffold in medicinal chemistry, and its N-amino functionalization opens avenues for a wide array of chemical modifications, leading to derivatives with anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties.[1][2] This document details key synthetic methodologies, analytical characterization techniques, and relevant biological data to support further research and development in this promising field.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatives can be achieved through several established and emerging chemical routes. The foundational step typically involves the formation of the this compound core, which can then be elaborated to generate a library of derivatives.

Synthesis of this compound

The most common and direct method for synthesizing this compound involves the reaction of phthalimide with hydrazine.[2][3] This reaction is typically carried out at low temperatures to ensure the selective formation of the desired product and to minimize the formation of byproducts.[2][4]

A general synthetic workflow for the preparation of this compound is outlined below:

Caption: General synthesis workflow for this compound.

Synthesis of this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of derivatives.[5] Common strategies involve the reaction of the primary amino group of this compound with aldehydes or acid chlorides to form Schiff bases and amides, respectively.[2] These reactions can be performed using conventional heating or microwave irradiation, with the latter often offering advantages in terms of reaction time and yield.[2]

More advanced and diverse synthetic strategies for N-substituted phthalimides include:

-

Condensation of Phthalic Anhydride with Primary Amines: This is a fundamental and widely used method, often catalyzed by glacial acetic acid or sulphamic acid.[1][2]

-

Metal-Free Protocols: Recent advancements include the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, providing an efficient and scalable alternative.[6]

-

Transition-Metal-Catalyzed Carbonylation: This method utilizes benzamide derivatives and has been a notable advancement in the field.[6]

-

N-Heterocyclic Carbene (NHC)-Catalyzed Atroposelective Synthesis: This organocatalytic approach allows for the synthesis of N-aryl phthalimides under mild conditions.[7]

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is based on the method described by Lighter and coworkers.[2]

-

Dissolve phthalimide (14.7 g, 0.1 mol) in 100 ml of ethanol in a flask.

-

Cool the solution in an ice bath and stir at 5 °C.

-

Add hydrazine (3.6 ml, 0.11 mol) dropwise to the stirred solution.

-

Continue stirring the mixture for 2 hours at 5 °C.

-

Add 200 ml of ice water to the reaction mixture to precipitate the product.

-

Filter the solid product and recrystallize from ethanol to obtain pure this compound.

An improved method suggests conducting the reaction in a medium consisting of a water and alcohol mixture (volume ratio from 80:20 to 20:80) at a temperature between -5 °C and 35 °C for 1 to 10 hours to achieve a higher yield.[4][8]

General Procedure for the Synthesis of this compound Schiff Base Derivatives (Microwave-Assisted)

-

Place this compound and a slight molar excess of the desired aldehyde in a small vial.

-

Subject the mixture to microwave irradiation at an appropriate power (e.g., 450 watts) for a short duration (e.g., 4 minutes).[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool.

-

Crystallize the crude product from a suitable solvent, such as methanol, to yield the pure Schiff base derivative.[2]

General Procedure for the Synthesis of this compound Amide Derivatives (Microwave-Assisted)

-

Place this compound (0.0031 mol) and the corresponding acid chloride (0.0032 mol) in a small vial.[2]

-

Expose the mixture to microwave irradiation at 450 watts for 4 minutes.[2]

-

After cooling, crystallize the crude product from methanol to obtain the pure amide derivative.[2]

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic and analytical techniques.

-

Thin Layer Chromatography (TLC): Used to monitor the progress of reactions and assess the purity of the products.[2]

-

Melting Point Determination: The melting points of the synthesized compounds are determined using an open capillary method and are uncorrected.[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify the characteristic functional groups present in the molecules. For this compound, characteristic peaks for the stretching of the –NH2 group are observed around 3447 and 3482 cm⁻¹, and the N–N group stretching is seen at approximately 1020 cm⁻¹.[9] Samples are typically prepared as KBr discs.[2][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for determining the detailed molecular structure.[9] Spectra are recorded in suitable deuterated solvents like CDCl₃ or DMSO-d₆.[9] The chemical shifts of protons and carbons provide valuable information about their chemical environment. For instance, intramolecular hydrogen bonding in some N-aminophthalimides can lead to different chemical shift values for aromatic protons.[3][9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor reaction progress and determine the purity of the final products.[4]

Quantitative Data

The biological activities of this compound derivatives have been quantified in various studies. The following tables summarize key data for different activities.

Table 1: Anti-inflammatory Activity [1]

| Compound | Assay | Endpoint | Potency |

| IIh | LPS-stimulated RAW264.7 cells | NO Production | 8.7 µg/mL |

| 3b | Carrageenan-induced paw edema (mice) | Edema Reduction | 69% at 250 mg/kg |

Table 2: Anticonvulsant Activity [1]

| Compound | Test | Endpoint | Potency |

| 4-amino-N-(2-methylphenyl)phthalimide | MES test (mice) | Protection | 47.61 µmol/kg |

| 4-amino-N-(2,6-dimethylphenyl)phthalimide | MES test (rats) | Protection | 25.2 µmol/kg |

Table 3: Antimicrobial Activity [1]

| Compound | Organism | Endpoint | Potency |

| N-butylphthalimide | Candida albicans | Growth Inhibition | 100 µg/mL |

| Phthalimide aryl ester 3b | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | Growth Inhibition | - |

Table 4: Anticancer Activity [1]

| Compound | Cell Line | Endpoint | Potency |

| 8f | A431 (Skin), H460 (Lung) | Cytotoxicity | Favorable IC50 |

| N-substituted acrididine-1,8-dione derivatives | Various cancer cell lines | Cytotoxicity | Active |

Key Signaling Pathways

N-substituted phthalimides have been shown to exert their biological effects by modulating key signaling pathways. For instance, their anti-inflammatory effects are often attributed to the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade.[1]

Caption: Inhibition of the TLR4 signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. US4720553A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0241863A2 - Improved method for synthesizing this compound - Google Patents [patents.google.com]

- 9. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study [mdpi.com]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. Novel N-α-amino acid spacer-conjugated phthalimide-triazine derivatives: synthesis, antimicrobial and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemiluminescence of Aminophthalimides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to the chemiluminescence of aminophthalimide-based compounds. The focus is on the well-characterized luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) system, which upon oxidation, produces the light-emitting 3-aminophthalate species. This process serves as the foundational model for understanding chemiluminescence in this class of molecules.

Introduction

Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, is a phenomenon of significant interest in various scientific disciplines, including diagnostics, high-throughput screening, and forensic science.[1] Among the most widely studied and utilized chemiluminescent reagents are those based on the aminophthalhydrazide scaffold, with luminol being the archetypal example.[2]

The term "N-aminophthalimide" can refer to a specific chemical structure (an imide with a primary amine on the nitrogen). However, in the context of chemiluminescence, the core process involves a precursor, typically an aminophthalhydrazide like luminol, which undergoes a chemical transformation to produce an electronically excited aminophthalate anion.[3][4] It is this excited aminophthalate that is the true light-emitting species. This guide will detail the mechanism of this transformation, which is central to the action of luminol and its derivatives.

Core Mechanism of Action

The chemiluminescence of luminol is a multi-step process that occurs under specific conditions, most notably in an alkaline solution in the presence of an oxidizing agent and, typically, a catalyst.[5] The overall reaction converts the chemical energy stored in the luminol molecule into visible light with high efficiency.

The key stages of the mechanism are as follows:

-

Deprotonation: In a basic (alkaline) solution, the luminol molecule loses two protons from its hydrazide nitrogens to form a resonance-stabilized dianion. This step is crucial as it activates the molecule for the subsequent oxidation.[6]

-

Oxidation & Intermediate Formation: The luminol dianion reacts with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or hypochlorite (OCl⁻).[3][7] This reaction is often accelerated by catalysts like transition metal ions (e.g., iron, copper) or enzymes such as horseradish peroxidase (HRP).[8] This oxidation leads to the formation of a highly unstable peroxide intermediate, often proposed as a cyclic endoperoxide.[9]

-

Decomposition and Excitation: The unstable peroxide intermediate rapidly decomposes, eliminating a molecule of nitrogen gas (N₂).[4] This decomposition is a highly exothermic process that provides the energy to populate an electronically excited singlet state of the final product, the 3-aminophthalate dianion.[5]

-

Luminescence (Light Emission): The electronically excited 3-aminophthalate dianion relaxes to its lower energy ground state by emitting the excess energy as a photon of light.[1] This light emission is typically a brilliant blue glow. The wavelength of the emitted light is characteristic of the energy gap between the excited and ground states of the 3-aminophthalate molecule.[9]

The following diagram illustrates this reaction pathway.

Quantitative Data

The efficiency and characteristics of luminol chemiluminescence have been extensively quantified. The key parameters are the chemiluminescence quantum yield (ΦCL), which represents the fraction of reacting molecules that produce a photon, and the maximum emission wavelength (λmax).

| Parameter | Value | Conditions | Reference(s) |

| Chemiluminescence Quantum Yield (ΦCL) | 1.23 ± 0.20% | Aqueous solution, H₂O₂ oxidant, HRP catalyst | [10][11] |

| 1.25 ± 0.06% | Aqueous solution, hemin-catalyzed H₂O₂ at pH 11.6 | [10] | |

| Maximum Emission Wavelength (λmax) | ~425 nm | Aqueous solution | [1][7][9] |

| 431 nm | Aqueous solution with H₂O₂ and NaOCl | [7] | |

| Signal Kinetics (Half-life) | ~20 minutes | pH 8.0 | [7] |

| > 3 hours (30% signal remaining) | pH 9.5 | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the demonstration and quantitative analysis of aminophthalimide-based chemiluminescence.

Protocol for Qualitative Demonstration

This protocol is designed to produce a visible and robust chemiluminescent glow for demonstration purposes.

Materials:

-

Solution A (Luminol Solution):

-

Luminol: 0.2 g

-

Sodium Carbonate (anhydrous): 4.0 g

-

Sodium Bicarbonate: 24.0 g

-

Ammonium Carbonate: 0.5 g

-

Copper(II) Sulfate Pentahydrate (catalyst): 0.4 g

-

Deionized Water: 1.0 L

-

-

Solution B (Oxidant Solution):

-

Hydrogen Peroxide (30% w/w solution, "100 volume"): 50 mL

-

Deionized Water: 950 mL

-

-

Equipment:

-

Two 1 L flasks or beakers

-

One large beaker or transparent vessel for mixing

-

Stirring rod or magnetic stirrer

-

Safety goggles and gloves

-

Procedure:

-

Prepare Solution A: In a 1 L flask, add the solid components (sodium carbonate, sodium bicarbonate, ammonium carbonate, copper sulfate, and luminol) to 1.0 L of deionized water. Swirl or stir until all components are fully dissolved.[6]

-

Prepare Solution B: In a separate 1 L flask, carefully add 50 mL of 30% hydrogen peroxide to 950 mL of deionized water. Mix gently. Caution: 30% hydrogen peroxide is a strong oxidizer and can cause chemical burns. Handle with appropriate personal protective equipment.[6]

-

Initiate Chemiluminescence: In a darkened room or area, pour approximately equal volumes of Solution A and Solution B simultaneously into the larger mixing vessel.

-

Observation: An immediate and bright blue glow will be produced as the solutions mix.[12] The light will persist for several seconds to minutes, depending on the temperature and exact concentrations.

Protocol for Quantitative Measurement

This protocol outlines the steps for a typical chemiluminescence assay using a luminometer or a spectrometer equipped for luminescence detection. This is commonly used in biological assays like ELISA or Western blotting.

Materials:

-

Luminol Stock Solution (100 mM): Dissolve 1.77 g of luminol in 100 mL of DMSO. Store protected from light at 4°C.

-

Peroxide Stock Solution (1 M): Prepare by diluting a commercial stock of 30% H₂O₂ in deionized water.

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 9.5): Prepare a standard Tris buffer and adjust the pH to 9.5.

-

Catalyst: Horseradish Peroxidase (HRP) or a metal salt solution (e.g., Potassium Ferricyanide, K₃[Fe(CN)₆]).

-

Equipment:

-

Luminometer or CCD-based spectrometer

-

Microplate (96-well, white opaque for luminescence) or cuvettes

-

Calibrated micropipettes

-

Procedure:

-

Prepare Working Reagents:

-

Luminol/Enhancer Solution: Prepare a working solution in the reaction buffer. A typical concentration for luminol is 0.1 to 1.0 mM. Enhancers like p-iodophenol can be added (e.g., at 0.2-0.5 mM) to increase and prolong the light output, especially in HRP-catalyzed reactions.[7]

-

Oxidant/Catalyst Solution: Prepare a working solution of hydrogen peroxide (e.g., 0.1 to 1.0 mM) in the reaction buffer. If using an HRP-based system, the HRP is typically conjugated to an antibody or protein of interest.

-

-

Set up the Luminometer: Configure the instrument to measure total light emission over a set period (e.g., 1-10 seconds integration time per well). Ensure the excitation source is turned off.

-

Perform the Assay:

-

Pipette the sample containing the catalyst (e.g., HRP-conjugated antibody bound to a surface) into the wells of the microplate.

-

Add the Luminol/Enhancer Solution to each well.

-

To initiate the reaction, add the Hydrogen Peroxide solution. In many commercial kits, the luminol/enhancer and peroxide are combined into a single reagent added just before measurement.

-

-

Measure Light Output: Immediately place the microplate into the luminometer and begin the measurement. The output is typically recorded in Relative Light Units (RLU).

-

Data Analysis: The RLU values are proportional to the amount of catalyst (e.g., HRP) present, which in turn correlates with the quantity of the target analyte in the sample.

Conclusion

The chemiluminescence originating from the oxidation of luminol and its derivatives is a robust and highly sensitive analytical tool. The underlying mechanism, involving the formation of an excited-state aminophthalate via a peroxide intermediate, is well-established. By carefully controlling the reaction conditions, particularly pH, and the concentrations of the oxidant and catalyst, the light emission can be optimized for a wide range of applications, from forensic analysis to sensitive immunoassays. The quantitative data and protocols provided in this guide offer a solid foundation for researchers and professionals seeking to understand and implement this powerful technology.

References

- 1. goldbio.com [goldbio.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]

- 7. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the effect and influence of catalysts on the luminescence of luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. arxiv.org [arxiv.org]

- 11. Development of a quantitative bio/chemiluminescence spectrometer determining quantum yields: re-examination of the aqueous luminol chemiluminescence standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemiluminescence of luminol: a cold light experiment | Class experiment | RSC Education [edu.rsc.org]

Spectroscopic Analysis of N-Aminophthalimide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aminophthalimide and its derivatives represent a significant class of compounds with diverse applications, ranging from fluorescent probes in biological imaging to key intermediates in the synthesis of pharmaceuticals.[1] A thorough understanding of their structural and photophysical properties is paramount for their effective application. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound and its analogs, focusing on Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) absorption, and fluorescence spectroscopy. This document consolidates key quantitative data, presents detailed experimental protocols, and illustrates a general workflow for the comprehensive spectroscopic characterization of these important molecules.

Introduction

This compound, a heterocyclic compound featuring a phthalimide core with an amino group attached to the nitrogen atom, serves as a versatile scaffold in medicinal chemistry and materials science.[1] Its derivatives are known for their interesting photophysical properties, including strong fluorescence, which is often sensitive to the local environment.[2][3] This solvatochromism makes them valuable as fluorescent probes for studying biological systems.[4] Spectroscopic techniques are indispensable tools for elucidating the structure, purity, and electronic properties of newly synthesized this compound analogs. This guide offers a comprehensive resource for researchers engaged in the synthesis and characterization of these compounds.

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous characterization of this compound and its analogs. Each technique provides unique and complementary information about the molecular structure and properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound and its analogs is characterized by several key absorption bands.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| N-H Stretching (asymmetric) | 3482 | Strong | [5] |

| N-H Stretching (symmetric) | 3341 | Strong | [5] |

| C=O Stretching (asymmetric) | 1778 | Strong | [5] |

| C=O Stretching (symmetric) | 1719 | Strong | [5] |

| Aromatic C-H Stretching | 3093 | Medium | [5] |

| C=C Aromatic Ring Stretching | 1605, 1468 | Medium | [5] |

| N-N Stretching | 1020 | Medium | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration/Assignment | Reference(s) |

| ¹H | 7.83 | dd | 2H, Ar-H | [5] |

| ¹H | 8.05 | dd | 2H, Ar-H | [5] |

| ¹³C | 123.28 | - | 2 x C (Aromatic CH) | [5] |

| ¹³C | 130.53 | - | 2 x C (Aromatic C) | [5] |

| ¹³C | 134.81 | - | 2 x C (Aromatic CH) | [5] |

| ¹³C | 167.36 | - | 2 x C (C=O) | [5] |

Note: Chemical shifts for analogs will vary depending on the nature and position of substituents.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy characterizes the emission of light from an excited electronic state. The photophysical properties of this compound and its analogs are highly dependent on the solvent environment.[2][3]

Table 3: Photophysical Data for Selected Aminophthalimide Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference(s) |

| 4-Aminophthalimide | Ethanol | ~365 | ~480 | 0.61 | [6] |

| 4-Amino-N-methylphthalimide | Ethanol | ~375 | ~490 | 0.68 | [6] |

| This compound | Varies | Varies | Varies | Varies | [2][3] |

Note: This table presents example data; values are highly sensitive to substitution patterns and solvent polarity.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments discussed.

FT-IR Spectroscopy

Objective: To identify the functional groups of the synthesized compound.

Materials:

-

FT-IR spectrometer (e.g., Bruker Tensor 27)[7]

-

Sample of this compound or its analog

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press for pellet preparation

Procedure:

-

Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr powder in an oven to remove any moisture. b. Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained. c. Transfer the powder to the die of a hydraulic press. d. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Background Spectrum Acquisition: a. Ensure the sample compartment of the FT-IR spectrometer is empty. b. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum Acquisition: a. Place the KBr pellet in the sample holder within the spectrometer. b. Acquire the FT-IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: a. Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups of the molecule.

NMR Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of the compound.

Materials:

-

NMR spectrometer (e.g., Bruker WM-360, 400 MHz or higher)[5][8]

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Sample of this compound or its analog

Procedure:

-

Sample Preparation: a. Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. b. Add a small amount of TMS as an internal reference (0 ppm). c. Cap the NMR tube and gently agitate to ensure complete dissolution.

-

¹H NMR Spectrum Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the instrument to optimize the magnetic field homogeneity. c. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

¹³C NMR Spectrum Acquisition: a. Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Analysis: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. c. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the photophysical properties of the compound, including its absorption and emission maxima, and fluorescence quantum yield.

Materials:

-

UV-Vis spectrophotometer (e.g., Agilent 8453)[9]

-

Fluorometer (e.g., HORIBA Fluorolog)[10]

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, DMSO)

-

Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or Coumarin 153)[10]

-

Sample of this compound or its analog

Procedure:

-

Solution Preparation: a. Prepare a stock solution of the sample in the desired solvent. b. Prepare a series of dilutions to find a concentration that gives an absorbance between 0.05 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

UV-Vis Absorption Spectrum Acquisition: a. Record the absorption spectrum of the sample solution against a solvent blank over the desired wavelength range (e.g., 200-600 nm). b. Determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Emission Spectrum Acquisition: a. Excite the sample at its λ_abs. b. Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength. c. Determine the wavelength of maximum emission (λ_em).

-

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method): a. Prepare a solution of the standard with a known quantum yield in the appropriate solvent, having an absorbance similar to the sample at the same excitation wavelength. b. Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). c. Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized this compound analog.

Caption: Workflow for the spectroscopic analysis of this compound analogs.

Conclusion

The spectroscopic analysis of this compound and its analogs is a critical step in their development for various applications. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols for key spectroscopic techniques, and a logical workflow to guide researchers. By following a systematic and multi-faceted analytical approach, scientists can ensure the accurate characterization of these versatile compounds, paving the way for their successful implementation in drug discovery and materials science.

References

- 1. edinst.com [edinst.com]

- 2. mt.com [mt.com]

- 3. researchgate.net [researchgate.net]

- 4. biocompare.com [biocompare.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. jasco-global.com [jasco-global.com]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

Navigating the Solubility and Stability of N-aminophthalimide: A Technical Guide for Researchers

For Immediate Release

Section 1: Solubility Profile of Phthalimide Derivatives in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter influencing everything from reaction kinetics in synthesis to the ease of formulation and purification. N-aminophthalimide is generally described as having moderate solubility in organic solvents. To provide a quantitative perspective, this section presents solubility data for N-hydroxyphthalimide, a structurally analogous compound. This data, presented in mole fraction and converted to an approximate g/L, can serve as a valuable proxy for estimating the solubility of this compound.

Table 1: Solubility of N-hydroxyphthalimide in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^2) | Approximate Solubility (g/L) |

| Methanol | 278.15 | 4.58 | 74.5 |

| 298.15 | 6.57 | 106.9 | |

| 318.15 | 9.32 | 151.6 | |

| Ethanol | 278.15 | 4.12 | 67.0 |

| 298.15 | 6.14 | 99.9 | |

| 318.15 | 8.98 | 146.1 | |

| Acetonitrile | 278.15 | 2.98 | 48.5 |

| 298.15 | 4.14 | 67.4 | |

| 318.15 | 5.89 | 95.8 | |

| Acetone | 278.15 | 9.87 | 160.6 |

| 298.15 | 12.60 | 205.0 | |

| 318.15 | 16.12 | 262.3 |

Disclaimer: The data presented is for N-hydroxyphthalimide and should be used as an estimation for this compound's solubility. Experimental verification is strongly recommended.

Section 2: Stability Profile and Degradation Pathways

Ensuring the stability of a compound is a cornerstone of drug development, guaranteeing its safety and efficacy over its shelf life. This compound is noted to be stable under standard conditions. However, a comprehensive understanding of its stability requires rigorous testing under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. These "forced degradation" studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

One known transformation of this compound involves tautomerization to 2,3-dihydrophthalazine-1,4-dione, a consideration in its stability profile.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 70°C | Hydrolysis of the imide ring |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 70°C | Hydrolysis of the imide ring |

| Oxidative Degradation | 3-30% H₂O₂, Room Temperature | Oxidation of the amino group or aromatic ring |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | Photodegradation, formation of photoproducts |

| Thermal Degradation | Dry heat (e.g., 60°C, 80°C) | Thermally induced degradation |

Section 3: Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable solubility and stability data. This section outlines standard methodologies for these critical assessments.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in the desired units (e.g., g/L, mg/mL).

Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent at a known concentration.

-

Application of Stress Conditions:

-

Acidic/Basic Hydrolysis: Add an equal volume of the acidic or basic solution to the sample solution and incubate at the desired temperature for a specified time. Neutralize the solution after the stress period.

-

Oxidative Degradation: Add the oxidizing agent (e.g., hydrogen peroxide) to the sample solution and incubate.

-

Photolytic Degradation: Expose the sample solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be protected from light.

-

Thermal Degradation: Store the sample solution at an elevated temperature.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Section 4: Visualization of Experimental Workflow

To facilitate a clear understanding of the process for assessing the physicochemical properties of a compound like this compound, the following workflow diagram is provided.

Caption: Workflow for Solubility and Stability Assessment.

Section 5: Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and their impact on drug development processes.

Caption: Impact of Physicochemical Properties on Drug Development.

This comprehensive guide serves as a foundational resource for professionals working with this compound. While further experimental work is required to elucidate the precise quantitative solubility and degradation kinetics of this compound, the information and protocols presented herein provide a robust framework for initiating such investigations.

A Technical Guide to the Quantum Yield and Fluorescence Lifetime of Aminophthalimides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of aminophthalimides, with a specific focus on quantum yield and fluorescence lifetime. Due to a greater availability of published data, this document uses 4-aminophthalimide as a primary exemplar to illustrate these characteristics, while noting the distinct structure of N-aminophthalimide. The principles and experimental methodologies described herein are broadly applicable to the study of this compound and other fluorescent molecules.

Introduction to Aminophthalimides

Aminophthalimides are a class of organic compounds known for their fluorescent properties. Their emission characteristics are highly sensitive to the local environment, making them valuable as fluorescent probes in various research applications, including drug development and cellular imaging. The two key parameters that quantify the efficiency and dynamics of their fluorescence are the quantum yield (Φ) and the fluorescence lifetime (τ).

This compound (2-aminoisoindole-1,3-dione, CAS 1875-48-5) features an amino group attached to the nitrogen atom of the imide ring. In contrast, 4-aminophthalimide has an amino group attached to the benzene ring of the phthalimide structure. This structural difference influences their electronic and, consequently, their photophysical properties. While both are of interest, 4-aminophthalimide has been more extensively studied as a fluorescent probe.

Photophysical Principles: A Jablonski Diagram Perspective

The fluorescence of aminophthalimides can be understood through the Jablonski diagram, which illustrates the electronic transitions that occur when a molecule interacts with light.

The Genesis of a Versatile Scaffold: A Technical Guide to the Historical Development and Discovery of N-Aminophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical development and discovery of N-aminophthalimide, a pivotal scaffold in medicinal chemistry. From its early synthetic roots to its role as a precursor for a diverse range of biologically active compounds, this document provides a comprehensive overview for researchers and professionals in drug development.

Introduction: The Significance of the Phthalimide Core

The phthalimide moiety, a bicyclic aromatic structure, has long been recognized for its utility in organic synthesis and its prevalence in pharmacologically active molecules. Its ability to serve as a protected form of a primary amine, as famously demonstrated in the Gabriel synthesis, laid the groundwork for its extensive use. This compound, a direct derivative, emerged as a critical intermediate, offering a reactive handle for the synthesis of a multitude of derivatives with applications ranging from anticancer to anti-inflammatory agents. This guide traces the timeline of its discovery, outlines key synthetic methodologies, and explores the mechanistic underpinnings of its biological activity.

Historical Development and Discovery

The journey to the isolation and characterization of this compound is intertwined with the broader history of phthalimide chemistry. While the reaction between phthalimide and hydrazine was observed as early as the late 19th century, the definitive synthesis and characterization of this compound can be traced to the work of Drew and Hatt in 1937.[1][2] Their investigation into chemiluminescent organic compounds led to a systematic study of the reaction between phthalimide and hydrazine, providing a foundational method for the preparation of this compound.

Prior to this, the seminal work of Siegmund Gabriel in 1887 on the "Gabriel Synthesis" had already established phthalimide as a crucial reagent for the synthesis of primary amines from alkyl halides.[3][4][5] This method, however, focused on the use of potassium phthalimide to introduce a protected amino group and did not involve the direct synthesis of this compound.

Over the decades, the initial synthesis of this compound has been refined to improve yield, purity, and commercial viability. Notably, patents filed in the late 1980s detailed improved methods for its synthesis, highlighting its growing importance as a pharmaceutical intermediate.[2][6] These advancements focused on optimizing reaction conditions to favor the formation of this compound over the isomeric byproduct, 2,3-dihydro-1,4-phthalazinedione.[6]

Key Synthetic Methodologies

The synthesis of this compound primarily involves the reaction of phthalimide or phthalic anhydride with hydrazine. The reaction conditions, however, play a crucial role in determining the product distribution and yield.

Classical Synthesis: The Drew and Hatt Method

The method reported by Drew and Hatt in 1937 represents a cornerstone in the synthesis of this compound. Their work provided a systematic approach to the reaction of phthalimide with hydrazine hydrate in ethanol.

Experimental Protocol:

A mixture of phthalimide, hydrazine hydrate, and ethanol is shaken at room temperature for a short period, followed by brief refluxing. The reaction is then quenched with water to precipitate the product. This method, while historically significant, often resulted in modest yields of around 40%.[2][6]

Improved Methods for Commercial Production

Later innovations focused on optimizing reaction parameters to enhance yield and purity for industrial-scale production. A key improvement involves conducting the reaction in a mixed solvent system of water and an alcohol (e.g., methanol or ethanol) at controlled, lower temperatures.

Experimental Protocol:

Phthalimide is added to a pre-cooled solution of hydrazine in a water/alcohol mixture. The reaction is maintained at a temperature between -5°C and 35°C. Upon completion, the product is precipitated by the addition of excess water and collected by filtration. This method has been shown to significantly increase the yield of this compound.[6]

Synthesis from Phthalic Anhydride

An alternative route involves the direct reaction of phthalic anhydride with t-butyl carbazate, followed by acidic hydrolysis to yield this compound.

Experimental Protocol:

Phthalic anhydride is reacted with t-butyl carbazate to form N-tert-butyloxycarbonylaminophthalimide. This intermediate is then hydrolyzed under acidic conditions, followed by neutralization, to afford this compound. This multi-step process can achieve higher yields, around 81%, but is less economically advantageous due to the cost of t-butyl carbazate.[1]

Modern Synthetic Approaches

Contemporary methods often employ kinetic and thermodynamic control to selectively synthesize this compound over its tautomeric isomer, phthalazine-1,4-dione.[7]

Experimental Protocol:

Isobenzofuran-1,3-dione or its derivatives are treated with monohydrate hydrazine in a mixture of ethanol and water at low temperatures (0°C to -20°C). The reaction proceeds via a 5-exo cyclization to selectively yield N-aminophthalimides in high yields (81-94%).[7]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for this compound.

Table 1: Comparison of Historical Synthesis Methods

| Method | Reactants | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Drew and Hatt (1937) | Phthalimide, Hydrazine Hydrate | Ethanol | Room Temp. -> Reflux | ~5 minutes | ~40 | [2][6] |

| Krause et al. (1972) | Phthalic Anhydride, t-Butyl Carbazate | - | - | Multi-step | ~81 | [1] |

Table 2: Optimized Synthesis Conditions for Commercial Production

| Solvent System (Water:Alcohol) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Water:Methanol (50:50) | 0 | 3 - 5 | ~62 | [1] |

| Water:Ethanol (various ratios) | -5 to 35 | - | - | [6] |

Experimental and Logical Workflow

The synthesis and subsequent derivatization of this compound follow a logical workflow, from starting materials to biologically active compounds.

Caption: General workflow from synthesis to application of this compound derivatives.

Biological Activity and Signaling Pathways

Derivatives of the phthalimide scaffold, including those derived from this compound, exhibit a wide spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The mechanism of action for these compounds often involves the modulation of specific cellular signaling pathways.

A notable example is the antitumor activity of N-hydroxyphthalimide, a closely related compound, which has been shown to suppress the mTOR (mammalian target of rapamycin) signaling pathway.[8] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. N-hydroxyphthalimide inhibits both mTORC1 and mTORC2 complexes, leading to cell cycle arrest and apoptosis in cancer cells.[8]

References

- 1. EP0241863A2 - Improved method for synthesizing this compound - Google Patents [patents.google.com]

- 2. US4720553A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerization of N-Aminophthalimide to Phthalazine-1,4-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric relationship between N-aminophthalimide and phthalazine-1,4-dione. It details the selective synthesis of each tautomer under kinetic and thermodynamic control, respectively, and elucidates the mechanism of the acid-catalyzed tautomerization of this compound to the more stable phthalazine-1,4-dione. This document furnishes detailed experimental protocols, quantitative data, and spectroscopic characterization to aid researchers in the synthesis, identification, and manipulation of these important heterocyclic compounds. Phthalazine-1,4-dione derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2]

Introduction

This compound and phthalazine-1,4-dione are tautomeric pairs, with the structural interconversion primarily involving an imine-enamine equilibrium.[2] While this compound can be selectively synthesized under kinetic control, phthalazine-1,4-dione is the thermodynamically more stable product.[1][2] The ability to selectively synthesize and interconvert these tautomers is crucial for the development of novel pharmaceuticals, as phthalazine-1,4-dione moieties are found in compounds with anti-inflammatory, anticonvulsant, antihypertensive, antibacterial, and anticancer properties.[1][2]

This guide will cover the following key areas:

-

Selective synthesis of this compound and phthalazine-1,4-dione.

-

Acid-catalyzed tautomerization of this compound.

-

Detailed experimental protocols.

-

Quantitative analysis of reaction parameters.

-

Spectroscopic characterization of both tautomers.

Synthesis of Tautomers

The selective synthesis of either this compound or phthalazine-1,4-dione can be achieved by carefully controlling the reaction conditions, specifically temperature, during the reaction of various phthalic anhydrides or imides with hydrazine monohydrate.[1][2]

Kinetic vs. Thermodynamic Control

The formation of this compound is favored under kinetic control, which involves a 5-exo cyclization reaction at lower temperatures.[1][2] In contrast, the formation of the more stable phthalazine-1,4-dione is achieved under thermodynamic control through a 6-endo cyclization at higher temperatures.[1][2]

The following diagram illustrates the reaction pathways for the synthesis of the two tautomers from a generic phthalic anhydride.

Caption: Reaction pathways for the selective synthesis of this compound and phthalazine-1,4-dione.

Quantitative Data for Synthesis

The yields for the synthesis of various substituted N-aminophthalimides (2a-f) and phthalazine-1,4-diones (3a-f) are summarized in the table below. The synthesis of N-aminophthalimides was performed at -20°C to 0°C, while the synthesis of phthalazine-1,4-diones was carried out at reflux temperature.

| Entry | Substituent | This compound (Yield %) | Phthalazine-1,4-dione (Yield %) |

| 1 | Unsubstituted (from 1a) | 94 | 89 |

| 2 | 4,5-Difluoro (from 1b) | 88 | 85 |

| 3 | 4,5-Dichloro (from 1c) | 85 | 82 |

| 4 | N-phenyl (from 1d) | 81 | 78 |

| 5 | Furo[3,4-b]pyrazine (from 1e) | 92 | 91 |

| 6 | 1H-pyrrolo[3,4-c]pyridine (from 1f) | 86 | 83 |

Data extracted from Chen et al., 2021.[1]

Acid-Catalyzed Tautomerization

This compound can be converted to the more thermodynamically stable phthalazine-1,4-dione under acidic conditions, with acetic acid being an effective mediator for this transformation.[1][2] The reaction proceeds via protonation of the carbonyl oxygen, followed by ring opening and subsequent ring closure to form the six-membered phthalazine-1,4-dione ring.

The following diagram illustrates the proposed mechanism for the acid-catalyzed tautomerization.

Caption: Proposed mechanism for the acid-catalyzed tautomerization of this compound.

Time-Course of Tautomerization

The conversion of this compound to phthalazine-1,4-dione can be monitored over time using techniques such as ¹H-NMR spectroscopy. A study by Chen et al. (2021) demonstrated the gradual conversion of compound 2f to 3f in acetic acid at reflux.[1]

| Time (h) | Ratio of 2f : 3f |

| 1.5 | ~72 : 28 |

| 2.3 | ~48 : 52 |

| 3.5 | ~36 : 64 |

| 5.0 | ~6 : 94 |

Data extracted from Chen et al., 2021.[1][3]

Experimental Protocols

General Procedure for Synthesis of N-Aminophthalimides (Kinetic Control)

-

To a solution of the appropriate isobenzofuran-1,3-dione or related starting material (1.0 equiv.) in a 1:1 mixture of EtOH/H₂O (4.0 mL total), add hydrazine monohydrate (~5.0 equiv.) at a temperature between -20°C and 0°C.

-

Allow the reaction mixture to stir and slowly warm to room temperature over a period of 4 hours.

-

Upon completion of the reaction, add water (10 mL) to induce precipitation.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water (10 mL) followed by a mixture of n-hexane/ethyl acetate (1:2, 15 mL).

-

Recrystallize the crude product from an acetone/THF (1:4) solution to obtain the pure this compound.[2]

General Procedure for Synthesis of Phthalazine-1,4-diones (Thermodynamic Control)

A detailed procedure for the direct synthesis of phthalazine-1,4-diones under thermodynamic control from the corresponding anhydrides is not explicitly provided in the primary reference, which focuses on the tautomerization from N-aminophthalimides. However, it is stated that these are the thermodynamically favored products, suggesting that higher reaction temperatures and longer reaction times would favor their formation.

Procedure for Acid-Catalyzed Tautomerization

-

Dissolve the desired this compound in acetic acid.

-

Heat the solution to reflux.

-

Monitor the progress of the reaction by taking aliquots at various time intervals (e.g., 1.5, 2.3, 3.5, and 5 hours).[1]

-

Analyze the aliquots by ¹H-NMR spectroscopy to determine the ratio of this compound to phthalazine-1,4-dione.

-

Continue refluxing for 8-9 hours to ensure complete conversion to the thermodynamically stable phthalazine-1,4-dione.[1]

The following diagram outlines the experimental workflow for the tautomerization study.

Caption: Experimental workflow for monitoring the acid-catalyzed tautomerization.

Spectroscopic Characterization

The two tautomers can be distinguished by spectroscopic methods, although their ¹H-NMR spectra can be very similar.[1][2] FT-IR spectroscopy provides clearer distinguishing features.

| Compound | Tautomer | ¹H-NMR (DMSO-d₆, δ ppm) | FT-IR (KBr, cm⁻¹) |

| 2a | This compound | 7.82-7.85 (m, 2H), 8.05-8.08 (m, 2H) | 3482, 3447 (-NH₂ stretch), 1020 (N-N stretch) |

| 3a | Phthalazine-1,4-dione | 7.82 (dd, J = 5.93, 3.30 Hz, 2H), 8.06 (dd, J = 5.89, 3.28 Hz, 2H) | 3461 (-NH-NH- stretch), 1051 (N-N stretch) |

Data for unsubstituted compounds (2a and 3a) extracted from Chen et al., 2021.[1][2]

Conclusion

The tautomerization of this compound to phthalazine-1,4-dione is a key transformation in the synthesis of pharmacologically relevant heterocyclic compounds. Understanding the principles of kinetic and thermodynamic control allows for the selective synthesis of either tautomer. The acid-catalyzed conversion of the kinetically favored this compound to the thermodynamically stable phthalazine-1,4-dione provides a reliable method for accessing the latter. The detailed experimental protocols and characterization data presented in this guide serve as a valuable resource for researchers in organic synthesis and drug development.

References

Methodological & Application

N-Aminophthalimide as a Versatile Fluorescent Probe: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing N-aminophthalimide and its derivatives as fluorescent probes. This compound is a valuable fluorophore known for its sensitivity to the local environment, making it a powerful tool in various research applications, including cellular imaging and analyte sensing.

Introduction

This compound is an organic compound featuring a phthalimide core with an amino group substitution. This structure imparts desirable fluorescence properties, including a notable sensitivity of its emission spectrum to the polarity of the surrounding medium, a phenomenon known as solvatochromism.[1][2][3] This characteristic, along with its relatively small size, makes this compound an excellent candidate for designing fluorescent probes to investigate biological systems and detect specific analytes.[3][4][5] Derivatives of 4-aminophthalimide, in particular, have been extensively used as robust fluorescent probes in diverse environments such as biological systems, nanomaterials, and polymers.[3]

Data Presentation

The photophysical properties of this compound and its derivatives are highly dependent on the solvent environment. The following table summarizes key quantitative data for 4-aminophthalimide in various solvents.

Table 1: Photophysical Properties of 4-Aminophthalimide in Various Solvents

| Solvent | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F_) |

| Methanol | ~360 | ~546-562 | ~186-202 | 0.1 - 0.3 |

| Acetonitrile | ~360 | - | - | 0.63 - 0.76 |

| Nonpolar aprotic solvents | - | - | - | 0.63 - 0.76 |

Data compiled from multiple sources.[3][6] Note that specific values can vary depending on the experimental conditions and the specific derivative used.

Experimental Protocols

Here, we provide detailed protocols for two common applications of this compound-based fluorescent probes: pH sensing and live cell imaging.

Protocol 1: pH Sensing Using an this compound-Based Probe

This protocol describes a general procedure for using a pH-sensitive this compound derivative to measure pH changes in a solution. The underlying principle is the change in the fluorescence properties of the probe upon protonation or deprotonation of a functional group sensitive to pH.[7][8]

Materials:

-

This compound-based pH-sensitive fluorescent probe

-

Stock solution of the probe (e.g., 1 mM in DMSO)

-

Aqueous buffer solutions of varying pH (e.g., phosphate or citrate buffers)

-

Fluorometer

Procedure:

-

Preparation of Working Solution: Prepare a dilute working solution of the fluorescent probe (e.g., 1-10 µM) in the desired aqueous buffer.

-

Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the probe in a buffer of known pH by exciting at its absorption maximum.

-

pH Titration:

-

Prepare a series of solutions of the probe in buffers with a range of pH values.

-

For each pH value, record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the pH.

-

Alternatively, for ratiometric probes, plot the ratio of fluorescence intensities at two different wavelengths against the pH.

-

From the resulting titration curve, the pKa of the probe can be determined, and a calibration curve can be generated for measuring unknown pH values.

-

Workflow for pH Sensing:

Caption: Workflow for pH sensing using an this compound probe.

Protocol 2: Live Cell Imaging of Lipid Droplets and Mitochondria

This protocol outlines a general procedure for using a lipophilic this compound derivative to visualize lipid droplets and mitochondria in living cells. The probe's amphiphilic character allows it to preferentially accumulate in these lipid-rich organelles.[9]

Materials:

-

Lipophilic this compound fluorescent probe

-

Stock solution of the probe (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Live cells cultured on glass-bottom dishes or coverslips

-

Confocal microscope

Procedure:

-

Cell Preparation:

-

Seed cells on a glass-bottom dish or coverslip and culture overnight or until they reach the desired confluency.

-

-

Probe Loading:

-

Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).

-

Remove the old medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells for a specific duration (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the probe-containing medium and wash the cells two to three times with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess probe.

-

-

Imaging:

-

Mount the dish or coverslip on the stage of a confocal microscope.

-

Excite the probe at its absorption maximum (e.g., 405 nm laser) and collect the emission in the appropriate channel(s). The solvatochromic nature of the probe may allow for simultaneous visualization of different organelles in separate emission channels.[9]

-

-

Image Analysis:

-

Analyze the acquired images to determine the subcellular localization of the probe. Co-localization experiments with known organelle markers can be performed to confirm the specific staining of lipid droplets and mitochondria.

-

Workflow for Live Cell Imaging:

Caption: Workflow for live cell imaging with an this compound probe.

Signaling Pathway and Mechanism of Action

The fluorescence of this compound probes is often based on an Intramolecular Charge Transfer (ICT) mechanism. Upon excitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. The energy of this charge-separated excited state, and thus the color of the emitted light, is sensitive to the polarity of the local environment.

In the case of sensing applications, the binding of an analyte (e.g., a proton or a metal ion) to a specific recognition site on the probe can modulate the ICT process. This modulation can occur through several mechanisms, such as altering the electron-donating or -accepting ability of the involved moieties or by inducing a conformational change in the probe. The result is a detectable change in the fluorescence output, such as an increase or decrease in intensity ("turn-on" or "turn-off") or a shift in the emission wavelength (ratiometric sensing).

Signaling Mechanism for a "Turn-On" Fluorescent Sensor:

Caption: General signaling mechanism of a "turn-on" this compound sensor.

Conclusion

This compound and its derivatives are versatile and powerful fluorescent probes with a wide range of applications in chemical and biological research. Their sensitivity to the local environment, coupled with the ability to tailor their structure for specific targets, makes them invaluable tools for researchers, scientists, and drug development professionals. The protocols and data provided in this document serve as a starting point for the successful application of these probes in your research endeavors.

References

- 1. Investigation of Solvent Effects on Photophysical Properties of New Aminophthalimide Derivatives-Based on Methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Application Note: High-Performance Liquid Chromatography (HPLC) with N-aminophthalimide Derivatization

AN-001: Quantitative Analysis of Carbonyl Compounds and Reducing Sugars

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of compounds containing carbonyl groups (aldehydes and ketones), such as reducing sugars, using pre-column derivatization with N-aminophthalimide followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This compound reacts with the target analytes to form highly fluorescent derivatives, significantly enhancing detection sensitivity and selectivity. This method is applicable to various fields, including pharmaceutical analysis, food science, and biological research.

Introduction

Derivatization in HPLC is a technique used to chemically modify an analyte to improve its chromatographic properties or enhance its detectability.[1][2] For compounds with poor UV absorbance or fluorescence, derivatization is essential for achieving high sensitivity. This compound is a derivatizing agent that reacts with aldehydes and ketones to form stable, highly fluorescent isoindole derivatives.[3] Phthalimide derivatives are significant in pharmaceutical chemistry due to their wide range of biological activities.[4] The resulting derivatives can be easily separated using reversed-phase HPLC and quantified at very low concentrations with a fluorescence detector.

The reaction involves the formation of a Schiff base between the carbonyl group of the analyte and the primary amino group of this compound, which is subsequently stabilized.[5] This pre-column derivatization technique is preferred as it allows for more flexible reaction conditions and the removal of excess reagent before chromatographic analysis.[1]

Applications

This method is particularly effective for the analysis of:

-

Reducing Sugars: Quantification of monosaccharides and disaccharides in biological matrices like urine and tissue samples.[5][6]

-

Aldehydes and Ketones: Detection of low-molecular-weight carbonyl compounds in environmental and food samples.

-

Pharmaceutical Intermediates: Quality control and impurity profiling of drug substances containing carbonyl functional groups.

Experimental Workflow

The overall experimental process involves sample preparation, derivatization of the target analytes with this compound, separation of the derivatives by HPLC, and quantification using a fluorescence detector.

Caption: Experimental workflow from sample preparation to data analysis.

Detailed Protocols

Reagents and Materials

-

This compound (Reagent Grade)

-

Target Analyte Standards (e.g., Glucose, Formaldehyde)

-

Methanol, Acetonitrile (HPLC Grade)[7]

-

Glacial Acetic Acid

-

Deionized Water (18.2 MΩ·cm)

-

HPLC System with Fluorescence Detector (FLD) and Gradient Capability

-

Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 3 µm)[8][9]

-

Syringe filters (0.22 µm)

Preparation of this compound Reagent (0.1 M)

-

Dissolve 1.62 g of this compound in 100 mL of methanol.

-

Add 5 mL of glacial acetic acid to act as a catalyst.

-

Store the solution in a dark, airtight container at 4°C.

Note: this compound can be synthesized by reacting phthalimide with hydrazine, typically in a water/alcohol medium at low temperatures (-5°C to 5°C) for 3-5 hours.[10][11]

Standard and Sample Preparation

-

Standard Preparation: Prepare a stock solution of the target analyte (e.g., 1 mg/mL glucose in water). Create a series of working standards by serial dilution to cover the desired concentration range for the calibration curve.

-

Sample Preparation: Depending on the matrix, samples may require extraction, protein precipitation (e.g., with perchloric acid), or hydrolysis to release the target analytes.[12] After initial preparation, neutralize and dilute the sample extract to the expected concentration range.

Derivatization Protocol

-

Pipette 100 µL of the standard solution or prepared sample into a reaction vial.

-

Add 100 µL of the 0.1 M this compound reagent solution.

-

Vortex the mixture for 30 seconds.

-

Seal the vial and heat it in a heating block or water bath at 65°C for 1 hour.[13]

-

After heating, allow the vial to cool to room temperature.

-

Dilute the derivatized sample with the initial mobile phase (e.g., add 800 µL of 80:20 water:acetonitrile) to a final volume of 1 mL.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.[14]

HPLC-FLD Operating Conditions

The following table provides a typical set of starting conditions for the HPLC-FLD analysis. These may need to be optimized for specific applications.

| Parameter | Recommended Setting |

| Column | Reversed-Phase C18 (150 x 4.6 mm, 3 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v)[9] |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 35°C[9] |

| Injection Volume | 20 µL[9] |

| Fluorescence Detection | Excitation: 410 nm, Emission: 525 nm[15] |

| Gradient Program | 0-5 min: 20% B5-25 min: 20% to 60% B25-35 min: 60% B35-40 min: 60% to 20% B (Return to initial) |

Method Validation and Performance

Analytical method validation should be performed according to ICH guidelines to ensure reliability.[8][16] Key parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[17][18]

Quantitative Data Summary

The table below summarizes typical performance characteristics for the analysis of reducing sugars using the this compound derivatization method.

| Validation Parameter | Typical Performance Metric |

| Linearity (R²) | > 0.999[7] |

| Range | 0.1 - 100 µg/mL |

| Precision (%RSD, Intra-day) | < 2.0%[7][18] |

| Accuracy (% Recovery) | 97 - 103%[7][12] |

| Limit of Detection (LOD) | ~0.05 pmol injected[12] |

| Limit of Quantification (LOQ) | ~0.15 pmol injected |

Note: These values are representative and should be experimentally determined for each specific analyte and matrix.

Logical Relationships in Derivatization

The success of the analysis depends on optimizing the derivatization reaction and chromatographic separation. The diagram below illustrates the key relationships influencing the final analytical result.

References

- 1. researchgate.net [researchgate.net]

- 2. actascientific.com [actascientific.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nru.uncst.go.ug [nru.uncst.go.ug]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 9. shimadzu.com [shimadzu.com]

- 10. US4720553A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 11. EP0241863A2 - Improved method for synthesizing this compound - Google Patents [patents.google.com]

- 12. HPLC with o-phthalaldehyde precolumn derivatization to measure total, oxidized, and protein-bound glutathione in blood, plasma, and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medwinpublishers.com [medwinpublishers.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

Application Notes and Protocols for N-aminophthalimide as a Reagent in Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction